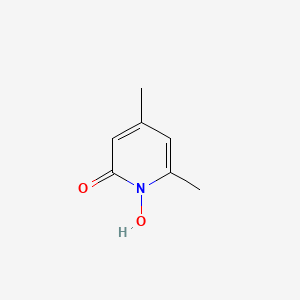
Metipirox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of METIPIROX typically involves the reaction of 4,6-dimethyl-2-pyridone with hydroxylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactants: 4,6-dimethyl-2-pyridone and hydroxylating agents.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: METIPIROX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form its reduced derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridone derivatives.
Substitution: Formation of substituted pyridone compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
METIPIROX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as an antibacterial agent and its role in treating bacterial infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
METIPIROX can be compared with other similar compounds such as:
1-HYDROXY-2(1H)-PYRIDONE: Similar structure but lacks the dimethyl groups.
4-HYDROXY-6-METHYL-2(1H)-PYRIDONE: Similar structure with one less methyl group.
2-HYDROXY-4,6-DIMETHYL-1,3-DIOXANE: Different ring structure but similar functional groups.
Uniqueness: this compound is unique due to its specific hydroxyl and dimethyl substitutions on the pyridone ring, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
29342-02-7 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
1-hydroxy-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |
InChI-Schlüssel |
QVWDCUMRWIBGJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)O |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)C)O |
Andere CAS-Nummern |
29342-02-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



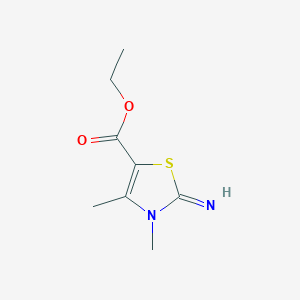

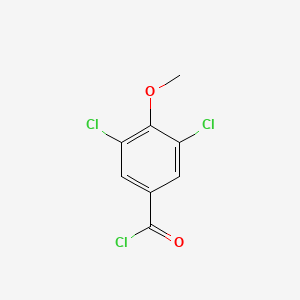
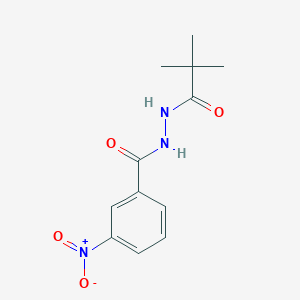
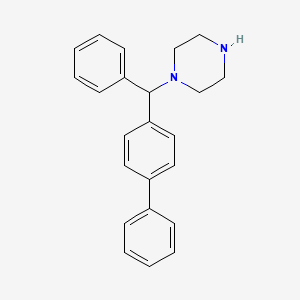
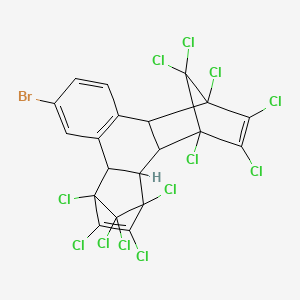
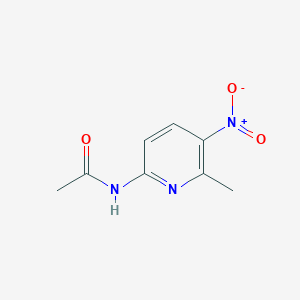

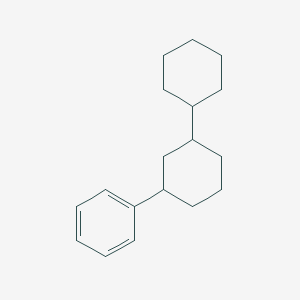
![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
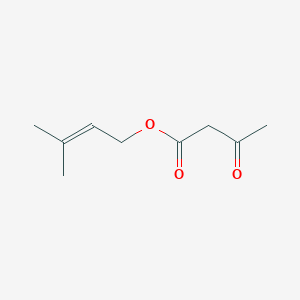


![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)